Debromohymenialdisine

Übersicht

Beschreibung

Debromohymenialdisin ist ein Pyrrolakaloid, das aus Meeresschwämmen isoliert wurde, insbesondere aus den Arten Stylissa und Axinella . Es ist bekannt für seine starken biologischen Aktivitäten, darunter entzündungshemmende und krebshemmende Eigenschaften . Diese Verbindung hat aufgrund ihrer Fähigkeit, Proteinkinasen zu hemmen, großes Interesse geweckt, was sie zu einem wertvollen Kandidaten für die pharmazeutische Forschung macht .

Vorbereitungsmethoden

Debromohymenialdisin wird hauptsächlich aus Meeresschwämmen durch Extraktion und Reinigungsprozesse isoliert . Die Extraktion beinhaltet eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung . Synthetische Wege für Debromohymenialdisin umfassen die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen . Industrielle Produktionsverfahren befinden sich noch in der Entwicklung, wobei laufende Forschungsarbeiten darauf ausgerichtet sind, die Ausbeute und Reinheit der Verbindung durch biotechnologische Ansätze zu optimieren .

Analyse Chemischer Reaktionen

Debromohymenialdisin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am Pyrrolring, um verschiedene substituierte Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Debromohymenialdisin mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Debromohymenialdisin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Pyrrolakaloiden und deren Reaktivität verwendet.

Medizin: Debromohymenialdisin wird auf sein Potenzial als entzündungshemmendes und krebshemmendes Mittel untersucht Es hat vielversprechende Ergebnisse in Bezug auf die Regulierung von Entzündungsreaktionen und die Hemmung des Wachstums von Krebszellen gezeigt

Wirkmechanismus

Debromohymenialdisin entfaltet seine Wirkung hauptsächlich durch die Hemmung von Proteinkinasen, wie z. B. Chk2 und CLK1 . Es greift in die Signalwege ein, die an der Zellzyklusregulation und Apoptose beteiligt sind, was zur Unterdrückung der Proliferation von Krebszellen führt . Darüber hinaus moduliert es Entzündungsreaktionen, indem es den NF-kB-Signalweg hemmt und die nukleäre Translokation des Nrf2-Faktors fördert .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Isolation

Debromohymenialdisine is primarily isolated from marine sponge species such as Stylissa and Axinella. The extraction process typically involves the use of solvents like butanol, followed by purification techniques such as high-performance liquid chromatography. Its chemical formula is , with a molecular weight of approximately 245.23 g/mol .

Chemistry

In the realm of chemistry, this compound serves as a model compound for studying the reactivity and properties of pyrrole alkaloids. Its unique structure allows researchers to explore various chemical reactions and interactions that are pivotal in understanding similar compounds.

Biology

This compound has demonstrated significant biological activity, particularly in regulating inflammatory responses. Studies indicate that it effectively inhibits the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in co-culture models involving Caco-2 epithelial cells and THP-1 macrophages. This anti-inflammatory effect is attributed to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) translocation into the nucleus, thereby down-regulating inflammatory pathways .

Medicine

The medicinal applications of this compound are particularly promising in the treatment of inflammation-related diseases such as inflammatory bowel disease (IBD), osteoarthritis, and Alzheimer’s disease. Its role as a stable inhibitor of checkpoint kinase 2 (Chk2) positions it as a potential therapeutic agent that can arrest cell cycles involved in DNA repair or apoptosis in cancerous cells . Furthermore, its inhibitory effects on cyclin-dependent kinases suggest applications in cancer therapy by targeting cell cycle regulation.

Biochemical Mechanisms

This compound interacts with several key proteins:

- Activated CDC42 Kinase 1 (ACK1) : Involved in cell signaling pathways that regulate cellular processes.

- Dual Specificity Protein Kinase CLK1 : Plays a crucial role in RNA splicing; interactions with this compound may influence splicing events critical for gene expression regulation.

The compound's ability to modulate these proteins highlights its potential in treating various diseases characterized by dysregulated signaling pathways.

Inflammatory Bowel Disease (IBD)

In a controlled study using an intestinal co-culture model, this compound was shown to significantly reduce the expression of inflammatory markers induced by lipopolysaccharides (LPS). The treatment led to decreased levels of IL-6, IL-1β, and prostaglandin E2 at concentrations ranging from 1 to 5 μM. Additionally, it promoted the expression of heme oxygenase-1 (HO-1), an important anti-inflammatory mediator .

Cancer Research

This compound's role as a Chk2 inhibitor has been investigated in various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation suggests that it could be developed into a novel anticancer agent targeting specific signaling pathways involved in tumor growth .

Wirkmechanismus

Debromohymenialdisine exerts its effects primarily through the inhibition of protein kinases, such as Chk2 and CLK1 . It interferes with the signaling pathways involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell proliferation . Additionally, it modulates inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway and promoting the nuclear translocation of nuclear factor erythroid 2 related factor 2 (Nrf2) .

Vergleich Mit ähnlichen Verbindungen

Debromohymenialdisin ist unter den Pyrrolakaloiden aufgrund seiner spezifischen inhibitorischen Wirkung auf Proteinkinasen einzigartig . Zu den ähnlichen Verbindungen gehören:

Hymenialdisin: Ein weiteres Pyrrolakaloid mit ähnlichen biologischen Aktivitäten, das sich jedoch in seinem Bromierungsmuster unterscheidet.

Staurosporin: Ein bekannter Proteinkinasenhemmer mit einem breiteren Wirkungsspektrum.

Indirubin: Ein Bis-Indol-Alkaloid mit Kinase-hemmenden Eigenschaften, das in der traditionellen Medizin verwendet wird.

Biologische Aktivität

Debromohymenialdisine (DBH) is a pyrrole alkaloid derived from marine sponges, particularly from the species Stylissa. It has garnered attention due to its diverse biological activities, particularly as a potent inhibitor of checkpoint kinases, which play a critical role in the DNA damage response and cell cycle regulation. This article delves into the biological activity of DBH, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

DBH has the molecular formula and is characterized by its unique pyrrole structure. The compound exhibits stability and effectiveness as an inhibitor of Chk2, with an IC50 value of approximately 3.5 μM .

1. Anti-inflammatory Effects

Recent studies have highlighted DBH's potential in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. It was shown to significantly reduce the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in an in vitro model using co-cultured THP-1 macrophages and Caco-2 cells. The treatment with DBH led to down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through inhibition of NF-kB translocation into the nucleus .

Table 1: Inhibitory Effects of DBH on Cytokine Production

| Cytokine | Control (pg/mL) | DBH Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 1500 | 200 | 86.7 |

| IL-1β | 1200 | 100 | 91.7 |

| TNF-α | 1000 | 150 | 85.0 |

2. Antibacterial Activity

DBH has demonstrated significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell functions, making it a candidate for developing new antimicrobial agents.

Table 2: Antibacterial Activity of DBH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 8 |

3. Anticancer Properties

As a checkpoint kinase inhibitor, DBH is being explored for its potential in cancer therapy. It effectively induces cell cycle arrest in cancer cells by inhibiting Chk1 and Chk2 pathways, thus preventing tumor progression .

Case Study: DBH in Cancer Treatment

A study investigated the effects of DBH on human cancer cell lines, showing that it caused significant apoptosis in breast cancer cells through activation of caspases and modulation of Bcl-2 family proteins . The findings suggest that DBH could serve as a lead compound for developing new anticancer therapies.

The biological activities of DBH are primarily attributed to its ability to inhibit key protein kinases involved in cell cycle regulation:

- Chk2 Inhibition : Blocks G2/M transition in the cell cycle.

- NF-kB Pathway Modulation : Reduces inflammation by inhibiting NF-kB translocation.

- Caspase Activation : Induces apoptosis in cancer cells.

Eigenschaften

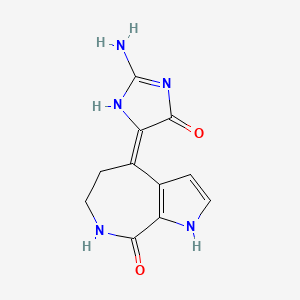

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Debromohymenialdisine has been identified as a potent inhibitor of checkpoint kinases Chk1 and Chk2. [, ] These kinases play crucial roles in the DNA damage checkpoint response, which halts the cell cycle to allow for DNA repair. []

ANone: By inhibiting Chk1 and Chk2, this compound disrupts the G2 checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. [, , ] This disruption can lead to premature entry into mitosis and subsequent cell death, particularly in cancer cells that rely heavily on the G2 checkpoint due to a defective G1 checkpoint. [, ]

ANone: Research indicates that this compound can sensitize cancer stem cells to radiation therapy by inhibiting the DNA damage checkpoint response mediated by CHK1/2. This suggests a potential therapeutic strategy for targeting these treatment-resistant cells. []

ANone: this compound has a molecular formula of C11H9BrN6O and a molecular weight of 317.15 g/mol. [, ]

ANone: Various spectroscopic techniques, including 1D & 2D NMR and MS, are employed for structural characterization of this compound. [, ] NMR analysis reveals the presence of distinct signals attributed to tautomerism in DMSO solutions. []

ANone: The provided research primarily focuses on this compound's biological activity and lacks detailed information regarding its material compatibility and stability under various environmental conditions.

ANone: this compound is not reported to possess catalytic properties. Its primary mode of action is through binding and inhibiting specific protein kinases, particularly Chk1 and Chk2. [, ]

ANone: Yes, computational modeling, specifically molecular docking studies, has been employed to understand this compound's interaction with its target protein, Chk2. [] Docking simulations confirmed that this compound binds to the ATP-binding pocket of Chk2, explaining its competitive inhibitory mechanism. [, ]

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its stability or formulation strategies.

ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations or compliance. Such information would be addressed during the later stages of drug development and commercialization.

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its ADME properties.

ANone: this compound's efficacy has been evaluated in various in vitro models, including cell-based assays assessing G2 checkpoint inhibition, cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116), and kinase inhibition assays. [, , ] Additionally, in vivo studies utilizing mouse xenograft models have investigated its potential in enhancing radiotherapy efficacy and targeting cancer stem cells. []

ANone: While this compound exhibits promising anticancer activity, research also indicates potential cytotoxicity towards non-cancerous cells. [, ] Further investigation is crucial to fully elucidate its safety profile and assess potential long-term effects.

ANone: Key milestones in this compound research include:

- Isolation and Identification: Initially isolated from marine sponges like Stylotella aurantium and Axinella sp., its unique structure and potential bioactivity sparked scientific interest. [, , , ]

- Target Identification: Identifying Chk1 and Chk2 as its primary molecular targets marked a significant advancement, linking its activity to the crucial DNA damage checkpoint pathway. [, ]

- Mechanism of Action: Elucidating its competitive inhibition of Chk1 and Chk2, particularly its binding to the ATP-binding pocket, provided crucial insights into its molecular mode of action. [, ]

- Cancer Stem Cell Targeting: Recent studies demonstrating its ability to enhance radiotherapy efficacy and target cancer stem cells have opened new avenues for therapeutic development. []

ANone: Research on this compound exemplifies the power of interdisciplinary approaches, integrating knowledge from:

- Natural Product Chemistry: Isolation, purification, and structural characterization techniques were crucial for its initial discovery and understanding its chemical properties. [, , , ]

- Biochemistry and Molecular Biology: Identifying its molecular targets, elucidating its mechanism of action, and investigating its effects on cell cycle regulation required expertise from these fields. [, , , , ]

- Cancer Biology and Pharmacology: Evaluating its efficacy in various cancer models, including cell lines and xenografts, necessitates expertise in these areas. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.